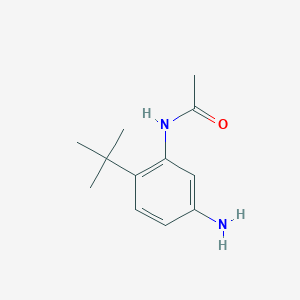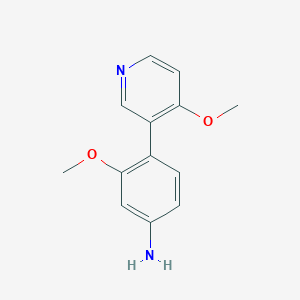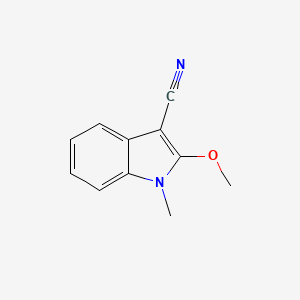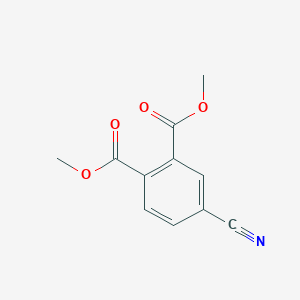![molecular formula C14H11N3OS B13878787 2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are functionalized with a methylsulfanyl group at position 2 and a phenyl group at position 6. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other groups, such as an amino group, by using reagents like benzylamine (BnNH2).
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.
Substitution: Benzylamine is used for substituting the methylsulfanyl group after oxidation.
Major Products
Oxidation: The major products are sulfoxides and sulfones.
Substitution: The major products are derivatives with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit protein tyrosine kinases and have similar biological activities.
4-aminopyrido[2,3-d]pyrimidin-5-ones: These compounds are known for their PI3K inhibitory activity.
Uniqueness
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets .
Eigenschaften
Molekularformel |
C14H11N3OS |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3OS/c1-19-14-15-8-10-7-11(9-5-3-2-4-6-9)13(18)16-12(10)17-14/h2-8H,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
ZJAVZNSTYFVSAG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)










![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)

